molecular formula C14H18N2O B1438786 (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine CAS No. 1155480-87-7

(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine

Cat. No. B1438786
M. Wt: 230.31 g/mol
InChI Key: LSELUBOXNJERCJ-UHFFFAOYSA-N
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Description

“(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine”, also known as FMA-FUR-01, is a novel psychoactive substance that belongs to the chemical class of substituted phenethylamines. It is a structural analogue of 2C-F, a designer drug that produces hallucinogenic effects. The IUPAC name of this compound is N-[2-(aminomethyl)benzyl]-N-(2-furylmethyl)-N-methylamine .


Molecular Structure Analysis

The molecular weight of this compound is 230.31 . The InChI code is 1S/C14H18N2O/c1-16(11-14-7-4-8-17-14)10-13-6-3-2-5-12(13)9-15/h2-8H,9-11,15H2,1H3 . The InChI key is LSELUBOXNJERCJ-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine may have implications in the field of drug metabolism and pharmacokinetics, especially concerning the inhibition of cytochrome P450 (CYP) isoforms. Selective chemical inhibitors play a crucial role in determining the specific CYP isoforms involved in drug metabolism. Furan derivatives, similar in structure to the compound , have been noted for their potential use in phenotyping studies, especially related to CYP2A6 isoform inhibition. However, more selective inhibitors are sought for comprehensive and accurate metabolic assessments of drugs (Khojasteh et al., 2011).

Furan Derivatives in Medicinal Chemistry

Furan derivatives, including furan-2-yl compounds, are significant in medicinal chemistry. They serve as structural units in various bioactive molecules, offering a vast array of activities ranging from antiviral and antitumor to antimycobacterial and antiparkinsonian effects. These compounds are structurally diverse and are integrated into a myriad of medicinal frameworks. The compound , with its furan moiety, might be of interest in the development or study of similar bioactive molecules (Ostrowski, 2022).

Furan in Food and Health Safety

While not directly related to the specific compound , research on furan, particularly in food safety and potential toxicological pathways, provides a context for understanding the broader implications of furan derivatives. Furan, a food processing contaminant, has raised health concerns, leading to extensive studies on its formation, metabolism, and mitigation strategies. Understanding these aspects can be crucial when considering the broader safety and metabolic implications of furan-containing compounds like (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine (Yiju Zhang & Yu Zhang, 2022).

Biomass Conversion to Furan Derivatives

The compound , with its furan component, might be relevant in the context of biomass conversion. Research on converting plant biomass into valuable furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, highlights the potential of furan-based chemicals in replacing non-renewable hydrocarbon sources. Such studies underscore the importance of furan derivatives in the development of sustainable chemicals and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

[2-[[furan-2-ylmethyl(methyl)amino]methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16(11-14-7-4-8-17-14)10-13-6-3-2-5-12(13)9-15/h2-8H,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSELUBOXNJERCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1CN)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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